2-Cyclopentylpyrimidin-4-amine
Descripción
BenchChem offers high-quality 2-Cyclopentylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-cyclopentylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXQZJGACQEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306836 | |
| Record name | 2-Cyclopentyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871823-79-9 | |
| Record name | 2-Cyclopentyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871823-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopentyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacokinetics and bioavailability of 2-Cyclopentylpyrimidin-4-amine derivatives
Title: Pharmacokinetics and Bioavailability of 2-Cyclopentylpyrimidin-4-amine Derivatives: A Technical Whitepaper
Executive Summary
The 2-cyclopentylpyrimidin-4-amine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous ATP-competitive kinase inhibitors. By balancing lipophilic ligand efficiency (LLE) with critical hydrogen-bonding vectors, this moiety has enabled the discovery of potent therapeutics, most notably dual FLT3/CDK4 inhibitors (e.g., AMG 925) and HPK1 inhibitors. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) optimization, bioavailability enhancement, and preclinical validation of these derivatives.
Structural Rationale and Physicochemical Tuning
The architecture of 2-cyclopentylpyrimidin-4-amine derivatives is highly deliberate:
-
The Pyrimidine Core: Functions as the primary hinge-binding motif. The nitrogen atoms act as hydrogen-bond acceptors, while the exocyclic amine at the 4-position serves as a hydrogen-bond donor, anchoring the molecule within the kinase ATP-binding pocket.
-
The Cyclopentyl Moiety: This cycloalkane ring is strategically positioned to occupy the hydrophobic pocket adjacent to the hinge region. The causality here is thermodynamic: the cyclopentyl group displaces high-energy, unstructured water molecules from the hydrophobic pocket, driving a favorable entropic shift that exponentially increases binding affinity.
-
Metabolic Liabilities & Optimization: While the cyclopentyl group enhances potency, it increases lipophilicity (LogP), often resulting in rapid phase I oxidation by hepatic CYP450 enzymes. To mitigate this, medicinal chemists replace highly basic distal amines with non-basic polar surrogates (e.g., glycolamides, sulfones, or carboxamides). For example, introducing a engages specific hinge residues (like Glu92 in HPK1) while improving the mean residence time (MRT) to 2.1 hours in rats[1]. Similarly, modifying the distal basic amine in dual FLT3/CDK4 inhibitors dramatically improved PK properties, yielding the clinical candidate [2].
Pharmacokinetic Profiling and Bioavailability
Achieving oral bioavailability (F%) requires overcoming first-pass metabolism and poor aqueous solubility. The optimization of the 2-cyclopentylpyrimidin-4-amine scaffold in the demonstrates a masterclass in PK tuning. By neutralizing basic centers and optimizing the topological polar surface area (tPSA), researchers achieved a compound with low clearance relative to hepatic blood flow and excellent oral bioavailability across multiple species[2].
Table 1: Cross-Species Pharmacokinetic Parameters of AMG 925 | Species | Route | Dose (mg/kg) | t1/2 (h) | Vss (L/kg) | Clearance (L/h/kg) | Bioavailability (F %) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Rat | IV / PO | 1.0 / 5.0 | 2.4 | 1.8 | 0.39 | 75 | | Dog | IV / PO | 0.5 / 2.0 | 1.7 | 2.2 | 1.10 | 48 | | Cynomolgus Monkey | IV / PO | 1.0 / 5.0 | 5.6 | 3.8 | 0.58 | 52 |
(Note: Steady-state volume of distribution ( Vss ) remains relatively constant across species, indicating consistent tissue penetration driven by the lipophilic cyclopentyl moiety).
Mechanism of Action: Dual Kinase Inhibition
The clinical utility of these derivatives often stems from polypharmacology. In acute myeloid leukemia (AML), the simultaneous inhibition of FLT3 (mutant/ITD) and CDK4 prevents bypass resistance mechanisms. The 2-cyclopentylpyrimidin-4-amine core effectively in the single-digit nanomolar range[3]. The pharmacodynamic markers for this efficacy are the dose-dependent[4].
Mechanism of action for dual FLT3/CDK4 inhibition by diaminopyrimidine derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and internal controls to verify assay health.
Protocol A: In Vitro Liver Microsomal Stability Assay
Purpose: To predict intrinsic clearance ( CLint ) and identify phase I metabolic liabilities before advancing to in vivo studies. Causality: The highly lipophilic cyclopentyl ring is prone to hydroxylation. By incubating the compound with liver microsomes and NADPH, we simulate CYP450-mediated phase I metabolism.
-
Preparation: Prepare a 10 mM stock of the 2-cyclopentylpyrimidin-4-amine derivative in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL liver microsomes (Rat/Dog/Human). Causality: pH 7.4 maintains the physiological ionization state of the pyrimidine nitrogens.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in a negative control well isolates non-CYP degradation pathways.
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.
-
Self-Validation Checkpoint: Run Verapamil concurrently as a high-clearance positive control. Validation: If Verapamil does not demonstrate a t1/2<15 minutes, the microsomes have lost enzymatic activity (likely due to improper storage/thawing), and the assay must be voided and repeated.
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint .
Protocol B: In Vivo Pharmacokinetic Profiling (Cassette Dosing)
Purpose: To determine absolute bioavailability (F%), volume of distribution ( Vss ), and systemic clearance in a murine model. Causality: (administering up to 5 analogs simultaneously) minimizes inter-animal variability and reduces the number of animals required, accelerating the SAR feedback loop[5].
-
Formulation: Suspend the compounds in 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) at 1 mg/mL. Causality: 2-cyclopentylpyrimidin-4-amine derivatives often exhibit poor aqueous solubility. SBE-β-CD forms a transient inclusion complex that solubilizes the drug for IV/PO dosing without permanently altering its intrinsic PK profile.
-
Dosing: Administer the cassette intravenously (IV, 1 mg/kg) via the tail vein to Group 1, and orally (PO, 5 mg/kg) via oral gavage to Group 2.
-
Blood Collection: Collect blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Causality: K2EDTA prevents coagulation without interfering with the ionization of the diaminopyrimidine core during mass spectrometry.
-
Self-Validation Checkpoint: Calculate the Area Under the Curve ( AUC0−∞ ) for both routes. Validation: Ensure that the extrapolated AUC from the last time point to infinity is less than 20% of the total AUC. If it is >20%, the 24-hour sampling window was insufficient to capture the terminal elimination phase, and the calculated half-life is invalid.
-
Data Derivation: Calculate F% using the dose-normalized ratio of AUCPO/AUCIV .
Iterative pharmacokinetic optimization workflow for 2-cyclopentylpyrimidin-4-amine scaffolds.
Conclusion
The 2-cyclopentylpyrimidin-4-amine scaffold is a highly versatile building block in kinase inhibitor design. While its inherent lipophilicity presents initial pharmacokinetic hurdles, rational structural modifications—such as neutralizing basic amines and incorporating polar functional groups—can yield clinical candidates with exceptional oral bioavailability, optimal volume of distribution, and potent in vivo efficacy.
References
-
Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. Journal of Medicinal Chemistry. URL:[Link]
-
Preclinical Evaluation of AMG 925, a FLT3/CDK4 Dual Kinase Inhibitor for Treating Acute Myeloid Leukemia. Molecular Cancer Therapeutics. URL:[Link]
-
Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. URL:[Link]
-
Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega. URL:[Link]
Sources
Preliminary toxicity and in vivo tolerability of 2-Cyclopentylpyrimidin-4-amine
An In-Depth Technical Guide to the Preliminary Toxicity and In Vivo Tolerability Assessment of 2-Cyclopentylpyrimidin-4-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for evaluating the preliminary toxicity and in vivo tolerability of the novel chemical entity, 2-Cyclopentylpyrimidin-4-amine. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, the integration of multidisciplinary data, and the establishment of a robust, self-validating system for early-stage safety assessment.
The pyrimidine scaffold, a core component of 2-Cyclopentylpyrimidin-4-amine, is a privileged structure in medicinal chemistry, frequently appearing in agents targeting kinases and other critical cellular pathways.[1][2] This prevalence underscores the necessity of a rigorous, well-planned toxicological evaluation to identify potential liabilities early in the development pipeline, thereby de-risking the asset and informing future clinical strategies.
While specific published in vivo studies on 2-Cyclopentylpyrimidin-4-amine (CAS Number: 871823-79-9) are not extensively available, existing substance data provides a foundational hazard profile. The compound is classified for acute toxicity (oral, dermal, inhalation), skin and eye irritation, and potential for specific target organ toxicity after a single exposure.[3] This guide outlines the strategic and methodological approach required to expand upon this preliminary data through structured in vivo investigation.
Strategic Framework for Preclinical Safety Assessment
The preliminary assessment of a new chemical entity (NCE) is a tiered process, designed to maximize data acquisition while adhering to the principles of animal welfare (the 3Rs: Replacement, Reduction, and Refinement). The initial goal is not exhaustive characterization but rather to identify acute hazards, establish a working dose range, and uncover any significant target organ toxicities that would preclude further development.
The workflow begins with an acute toxicity study to determine immediate hazards and inform dose selection for subsequent studies. This is followed by a dose-range finding (DRF) study, typically lasting 7 to 14 days, to establish the Maximum Tolerated Dose (MTD).[4] The MTD is a critical parameter, defined as the highest dose that does not cause unacceptable toxicity or a greater than 10% loss in body weight. Data from the DRF study is then used to design a more comprehensive 28-day sub-chronic toxicity study, which provides the first detailed look at target organ toxicity, dose-response relationships, and the potential for reversibility of adverse effects.[5][6]
Acute Oral Toxicity Assessment
Expertise & Rationale: The initial step in any in vivo safety program is to understand the compound's acute toxicity profile. This establishes its intrinsic hazard and is a regulatory requirement for classification and labeling.[7] The OECD Test Guideline 425 (Up-and-Down Procedure) is a preferred method as it minimizes animal usage while providing a statistically robust estimate of the median lethal dose (LD50).[8][9] This method is an improvement over historical LD50 tests, using a sequential dosing approach where the outcome of one animal determines the dose for the next. The choice of the oral route is typically the default for systemically available drugs unless a different clinical route is planned.
Protocol: Acute Oral Toxicity (Based on OECD TG 425)
-
Animal Model: Use a single sex, typically female Sprague-Dawley or Wistar rats, as females are often slightly more sensitive.[8] Age: 8-12 weeks.
-
Housing: House animals individually in standard conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Provide access to standard chow and water ad libitum, except for fasting prior to dosing.
-
Dose Selection & Administration:
-
Sighting Study: Based on available data, select a starting dose. Given the GHS classification of "Acute Tox. 4," a starting dose of 300 mg/kg is a scientifically sound choice.[3]
-
Dose Progression: Administer the compound by oral gavage. The dose for each subsequent animal is adjusted up or down by a constant multiplicative factor (e.g., 1.75 or 3.2) depending on the previous outcome (survival or death).[7]
-
Limit Test: If no mortality is observed at a high dose (e.g., 2000 or 5000 mg/kg), the study may be stopped, and the LD50 is declared to be above that limit dose.[10]
-
-
Observations:
-
Post-dose: Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.[9]
-
Daily: Conduct observations, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system signs.
-
Body Weight: Record body weight just prior to dosing and at least weekly thereafter.
-
Duration: The observation period is typically 14 days.[11]
-
-
Endpoint & Analysis:
-
Mortality: The primary endpoint is mortality within the 14-day observation period.
-
LD50 Calculation: Calculate the LD50 and its confidence interval using the maximum likelihood method.[9]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any macroscopic pathological changes.
-
Expected Data Output
| Parameter | Description | Significance |
| LD50 Value | Statistically derived single dose expected to cause death in 50% of the animals. | Provides a quantitative measure of acute toxicity for GHS classification.[7] |
| GHS Category | Classification based on LD50 value (e.g., Category 4: 300 < LD50 ≤ 2000 mg/kg). | Universal standard for hazard communication.[10] |
| Clinical Signs | Detailed observations of toxicity (e.g., lethargy, tremors, ataxia). | Provides qualitative data on the nature of the toxicity and potential target systems. |
| Body Weight | Changes in body weight over the 14-day period. | A sensitive indicator of systemic toxicity. |
| Gross Necropsy | Macroscopic findings in organs and tissues. | Identifies potential target organs for further investigation. |
In Vivo Tolerability and Dose-Range Finding (DRF)
Expertise & Rationale: A DRF study is a cornerstone of early toxicology. Its purpose is to determine the MTD and to characterize the dose-response relationship for adverse effects over a short period of repeated dosing (e.g., 7-14 days).[4] This study is not designed for full histopathological analysis but rather to guide dose selection for the more definitive 28-day study. By including basic clinical pathology, we gain early insights into potential hematological or biochemical changes, which is a cost-effective way to front-load the discovery of liabilities.
Protocol: 14-Day Repeated Dose DRF Study
-
Animal Model: Use both male and female rats (e.g., 3-5/sex/group) to assess for any sex-specific differences.
-
Dose Groups:
-
Group 1: Vehicle Control.
-
Group 2-4: Low, Mid, and High doses of 2-Cyclopentylpyrimidin-4-amine. Doses should be selected to span a range from a predicted efficacious dose (if known) up to a dose expected to produce some toxicity, informed by the acute toxicity study.
-
-
Administration: Administer the compound daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).
-
In-Life Observations:
-
Mortality/Morbidity: Check twice daily.
-
Clinical Signs: Detailed observations daily.
-
Body Weight: Record on Day 1, Day 7, and Day 14.
-
Food Consumption: Measure weekly.
-
-
Terminal Procedures (Day 15):
-
Blood Collection: Collect blood for hematology and clinical chemistry analysis.
-
Gross Necropsy: Conduct a full macroscopic examination of all animals.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).
-
Tissue Preservation: Preserve all major organs and any gross lesions in 10% neutral buffered formalin for potential future histopathological examination.
-
28-Day Sub-Chronic Toxicity Assessment
Trustworthiness & Authoritative Grounding: The 28-day repeated dose toxicity study is a critical component of the preclinical safety package. It is designed to characterize the toxicity profile of a compound following repeated administration and to identify a No-Observed-Adverse-Effect-Level (NOAEL).[6] The NOAEL is the highest dose at which there are no statistically or biologically significant adverse findings. This study must be conducted with rigorous attention to detail, as its findings will heavily influence the decision to proceed with development and will inform the design of longer-term chronic studies.[12][13] The inclusion of a "recovery" group is a key feature, allowing for the assessment of whether observed toxicities are reversible or permanent.
Protocol: 28-Day Repeated Dose Oral Toxicity Study
-
Animal Model: A rodent species (e.g., rat) is standard. A second, non-rodent species (e.g., dog or minipig) is often required for later stages of development, but a single species is typically sufficient for preliminary assessment.[13] Use 10 animals/sex/group for main study groups and 5/sex/group for recovery groups.
-
Dose Groups:
-
Group 1: Vehicle Control.
-
Group 2: Low Dose (intended to be the NOAEL).
-
Group 3: Mid Dose (intended to produce minimal to moderate toxicity).
-
Group 4: High Dose (the MTD determined from the DRF study).
-
Group 5 & 6: Vehicle Control and High Dose Recovery Groups (dosed for 28 days, then observed for a 14- or 28-day treatment-free period).
-
-
In-Life Evaluations:
-
Standard Observations: As per the DRF study (mortality, clinical signs, body weight, food consumption).
-
Ophthalmology: Conduct examinations prior to study start and near termination.
-
Functional Observational Battery (FOB): Perform near the end of the study to assess sensory, motor, and autonomic function.[14]
-
-
Terminal Evaluations (Day 29 for main groups):
-
Clinical Pathology: Comprehensive hematology, coagulation, and serum chemistry panels.
-
Urinalysis: Conducted prior to termination.
-
Necropsy & Organ Weights: Full gross examination and weighing of a comprehensive list of organs.
-
Histopathology: Microscopic examination of a full panel of tissues from the control and high-dose groups.[15] Any target organs identified in the high-dose group are then examined in the low- and mid-dose groups to establish the NOAEL.[16][17] This "informed" approach, where the pathologist is aware of the dose group, is standard practice and supported by ancillary data like organ weights and clinical pathology.[16]
-
Key Endpoints and Their Significance
| Endpoint Category | Specific Measurements | Scientific Rationale |
| In-Life | Body Weight, Clinical Signs, Food Consumption | Non-invasive indicators of overall health and systemic toxicity.[14] |
| Hematology | RBC, WBC, Platelets, Hemoglobin | Assesses effects on blood cells, bone marrow function, and oxygen-carrying capacity. |
| Clinical Chemistry | ALT, AST, BUN, Creatinine, Glucose | Monitors the health of key organs like the liver and kidneys.[18] |
| Organ Weights | Liver, Kidneys, Spleen, Brain, Heart, etc. | Sensitive indicator of organ-specific effects (e.g., hypertrophy, atrophy).[16] |
| Histopathology | Microscopic examination of ~40 tissues. | The definitive endpoint for identifying target organ toxicity, cellular damage, inflammation, and pre-neoplastic changes.[15][17] |
Conclusion: Synthesizing a Self-Validating Safety Profile
The successful execution of this tiered toxicological assessment provides a robust preliminary safety profile for 2-Cyclopentylpyrimidin-4-amine. The data from each phase validates and informs the next: the acute study guides the DRF, and the DRF provides the critical MTD needed to design a meaningful 28-day study. The integration of in-life observations, clinical pathology, and histopathology creates a powerful, self-validating dataset.[19]
The ultimate output—a well-defined NOAEL and a clear understanding of dose-limiting toxicities—is essential for making an informed go/no-go decision. This foundational knowledge is indispensable for designing future long-term toxicity studies and, ultimately, for establishing a safe starting dose for first-in-human clinical trials.
References
-
NextSDS. 2-cyclopentylpyrimidin-4-amine — Chemical Substance Information. [Link]
-
National Toxicology Program. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation. Toxicol Pathol. 2021;49(7):1405-1407. [Link]
-
Procopio, A., et al. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Regul Toxicol Pharmacol. 2024. [Link]
-
IntechOpen. Histopathological Perspectives on Toxic Environmental Pollutants: Cellular Damage Pathways and Strategic Interventions in Mammalian Systems. [Link]
-
ResearchGate. Preclinical cardiovascular safety assessment of pharmacology - toxicology relationship for a set of novel kinase inhibitors | Request PDF. [Link]
-
Ichor Life Sciences. Subchronic/Chronic Toxicology Studies. [Link]
-
Altasciences. Subchronic Toxicity Testing - Chronic Toxicity Studies. [Link]
-
IDEXX BioAnalytics. Toxicologic Pathology | Histopathology. [Link]
-
ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
-
Cheng, H., et al. A novel pre-clinical strategy for identifying cardiotoxic kinase inhibitors and mechanisms of cardiotoxicity. J Transl Med. 2011;9:13. [Link]
-
Atlantic Bone Screen. Toxicologic pathology. [Link]
-
Brown, A.P., et al. Graphical display of histopathology data from toxicology studies for drug discovery and development: An industry perspective. Regul Toxicol Pharmacol. 2016;82:116-123. [Link]
-
Gothe, S.R., et al. OECD guidelines for acute oral toxicity studies: an overview. Int J Res Ayurveda Pharm. 2023;14(4):138-143. [Link]
-
U.S. Food and Drug Administration. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. [Link]
-
National Toxicology Program. OECD Test Guideline 425. [Link]
-
Labcorp. Toxicity studies: Subchronic for nonclinical research. [Link]
-
Force, T., et al. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future. Pharmacol Ther. 2018;185:123-133. [Link]
-
Organisation for Economic Co-operation and Development. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]
-
National Toxicology Program. OECD Test Guideline 423. [Link]
-
LoRusso, P.M., et al. Nonclinical Evaluations of Small-Molecule Oncology Drugs: Integration into Clinical Dose Optimization and Toxicity Management. Clin Cancer Res. 2016;22(11):2629-2637. [Link]
-
Takai, Y., et al. In vivo screening of subcutaneous tolerability for the development of novel excipients. J Toxicol Pathol. 2022;35(4):355-360. [Link]
-
Takai, Y., et al. In vivo screening of subcutaneous tolerability for the development of novel excipients. J Toxicol Pathol. 2022;35(4):355-360. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. [Link]
-
Ichor Life Sciences. Drug Tolerability Studies. [Link]
-
Gucky, T., et al. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. J Med Chem. 2018;61(10):4485-4501. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. ijrap.net [ijrap.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ichorlifesciences.com [ichorlifesciences.com]
- 13. Subchronic Toxicity Testing - Chronic Toxicity Studies | Altasciences [altasciences.com]
- 14. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 15. Histopathological Perspectives on Toxic Environmental Pollutants: Cellular Damage Pathways and Strategic Interventions in Mammalian Systems | IntechOpen [intechopen.com]
- 16. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idexxbioanalytics.com [idexxbioanalytics.com]
- 18. Toxicologic pathology | Atlantic Bone Screen [atlantic-bone-screen.com]
- 19. Graphical display of histopathology data from toxicology studies for drug discovery and development: An industry perspective [pubmed.ncbi.nlm.nih.gov]
Thermodynamic stability and melting point of 2-Cyclopentylpyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Characterization of 2-Cyclopentylpyrimidin-4-amine: Thermodynamic Stability and Melting Point
Abstract
This technical guide provides a comprehensive framework for the evaluation of critical physicochemical properties of 2-Cyclopentylpyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to determine its thermodynamic stability and melting point. The guide emphasizes the synergy between computational prediction and experimental verification, detailing the theoretical underpinnings and practical methodologies required to build a robust physicochemical profile. By explaining the causality behind experimental choices, this guide aims to empower researchers to conduct self-validating studies that are essential for advancing novel chemical entities through the development pipeline.
Introduction: The Imperative for Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its fundamental physicochemical properties. 2-Cyclopentylpyrimidin-4-amine, with its pyrimidine core, represents a class of compounds that are prevalent in pharmacologically active molecules.[1] The amine and cyclopentyl substituents on this scaffold are expected to significantly influence its solid-state properties and stability, which in turn govern its processability, formulation, and ultimately, its bioavailability and shelf-life.
Thermodynamic Stability: A Predictor of Viability
Thermodynamic stability, quantified by the Gibbs free energy of formation (ΔfG°), is a measure of a molecule's intrinsic energy relative to its constituent elements in their standard states. A more negative ΔfG° indicates greater stability.[2] For a pharmaceutical compound, understanding its stability is paramount, as it dictates its propensity to decompose under various environmental conditions, impacting safety and efficacy.
Structural Contributions to Stability
The molecular architecture of 2-Cyclopentylpyrimidin-4-amine offers several insights into its expected stability:
-
Aromatic Pyrimidine Core: The delocalized π-electron system of the pyrimidine ring imparts significant aromatic stabilization.
-
Amino Group: The nitrogen of the amino group can donate electron density into the pyrinidine ring, further enhancing resonance stabilization.
-
Cyclopentyl Group: This saturated aliphatic substituent will have a less pronounced electronic effect on the ring compared to the amino group. Its primary influence is on steric interactions and crystal packing.
The interplay of these features dictates the overall thermodynamic landscape of the molecule.
In-Silico Prediction of Thermodynamic Properties
Computational chemistry provides a powerful, resource-efficient means to estimate thermodynamic parameters before extensive experimental work is undertaken. Quantum mechanical methods, such as Density Functional Theory (DFT), are particularly well-suited for this purpose.
Caption: A typical workflow for the computational prediction of thermodynamic stability.
-
Geometry Optimization: The 3D structure of 2-Cyclopentylpyrimidin-4-amine is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Enthalpy of Formation (ΔfH°): The gas-phase enthalpy of formation can be calculated using the atomization method:
-
ΔfH°(molecule) = ΣH°(atoms) - ΣE₀(atoms) + [E(molecule) + ZPVE]
-
Where H°(atoms) are the experimental standard enthalpies of formation of the constituent atoms, E₀(atoms) are the calculated total energies of the atoms, and E(molecule) is the calculated total energy of the molecule.
-
-
Gibbs Free Energy of Formation (ΔfG°): This is calculated by incorporating the entropic contributions obtained from the frequency analysis.
These computational results provide a valuable baseline understanding of the molecule's intrinsic stability.
Experimental Assessment of Stability
While computational methods are insightful, experimental verification is essential.
The standard enthalpy of formation can be experimentally determined via combustion calorimetry. The sample is burned in an excess of oxygen in a sealed container (a "bomb"), and the heat released is measured. This provides the enthalpy of combustion (ΔcH°), which can then be used to calculate the enthalpy of formation using Hess's Law.
To assess stability under pharmaceutically relevant conditions, forced degradation studies are conducted. This involves exposing 2-Cyclopentylpyrimidin-4-amine to harsh conditions to identify potential degradation pathways and products. Key conditions include:
-
Acidic and Basic Hydrolysis: Exposure to aqueous HCl and NaOH solutions at elevated temperatures. The pyrimidine ring and amine substituent may be susceptible to hydrolysis.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Photostability: Exposure to UV and visible light according to ICH Q1B guidelines.
-
Thermal Stress: Heating the solid material to observe for decomposition.
Analysis of the stressed samples is typically performed using a stability-indicating HPLC method.
Melting Point: A Sentinel of Purity and Lattice Energy
The melting point (Tₘ) is the temperature at which a solid transitions to a liquid. It is a fundamental property that provides a quick indication of purity and reflects the strength of the intermolecular forces in the crystal lattice. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.
Intermolecular Forces and Melting Point
For 2-Cyclopentylpyrimidin-4-amine, the following intermolecular forces are expected to be significant:
-
Hydrogen Bonding: The primary amine group is a hydrogen bond donor, and the nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors. These strong interactions are expected to be a major contributor to a relatively high melting point. The formation of hydrogen-bonded dimers in the crystal lattice is a possibility.[3]
-
Van der Waals Forces: The cyclopentyl group and the pyrimidine ring contribute to dispersion forces.
-
Dipole-Dipole Interactions: The molecule possesses a dipole moment due to the electronegative nitrogen atoms and the amine group.
The efficiency of how these forces are arranged in the crystal lattice (crystal packing) will ultimately determine the melting point.
Experimental Determination of Melting Point
DSC is the gold-standard technique for determining the melting point and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.
Sources
Application Note: Scalable Synthesis Protocol for 2-Cyclopentylpyrimidin-4-amine
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodology, and Analytical Validation
Introduction & Scientific Grounding
The 2-substituted pyrimidin-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core hinge-binding motif in the development of selective kinase inhibitors and other targeted therapeutics[1]. The synthesis of these heterocycles requires robust, scalable, and high-yielding methodologies.
Historically, pyrimidine synthesis from acrylonitrile derivatives has been a cornerstone of industrial heterocyclic chemistry[2]. For the specific preparation of 2-cyclopentylpyrimidin-4-amine , the most efficient and atom-economical route involves the base-mediated condensation of an amidine hydrochloride with an enaminonitrile. In this protocol, we utilize 3-(dimethylamino)acrylonitrile as a highly reactive 1,3-bielectrophile. The dimethylamino group acts as an excellent leaving group, facilitating a transamination-cyclization sequence that rapidly constructs the pyrimidine ring[3].
Mechanistic Rationale
The reaction operates via a self-validating cascade. First, the stable cyclopentanecarboxamidine hydrochloride is neutralized in situ using sodium ethoxide to generate the nucleophilic free amidine[4]. The primary nitrogen of the amidine attacks the β -carbon of the enaminonitrile (Michael-type addition), followed by the expulsion of dimethylamine gas. Subsequent intramolecular cyclization onto the nitrile carbon and tautomerization yields the stable, aromatic 4-aminopyrimidine.
Fig 1: Mechanistic pathway of 2-cyclopentylpyrimidin-4-amine synthesis via transamination-cyclization.
Experimental Design & Quantitative Data
To ensure reproducibility, the stoichiometry is carefully balanced. A slight excess of the amidine and base is used to drive the condensation to completion and compensate for any moisture in the hygroscopic hydrochloride salt.
Table 1: Reagent Quantities for a 10 mmol Scale Synthesis
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Role |
| Cyclopentanecarboxamidine HCl | 148.63 | 1.1 | 1.63 g | 11.0 mmol | Nucleophile Precursor |
| Sodium Ethoxide (NaOEt) | 68.05 | 1.2 | 0.82 g | 12.0 mmol | Base |
| 3-(Dimethylamino)acrylonitrile | 96.13 | 1.0 | 0.96 g (~0.98 mL) | 10.0 mmol | 1,3-Bielectrophile |
| Anhydrous Ethanol | 46.07 | Solvent | 20 mL | - | Reaction Medium |
Step-by-Step Synthesis Protocol
Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target pyrimidine.
Phase 1: Free Base Generation
-
Setup: Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen balloon.
-
Suspension: Add Cyclopentanecarboxamidine hydrochloride (1.63 g, 11.0 mmol) and anhydrous ethanol (15 mL) to the flask.
-
Neutralization: Add Sodium Ethoxide (0.82 g, 12.0 mmol) portion-wise at room temperature.
-
Expert Insight: Stir the suspension vigorously for 30 minutes. The base deprotonates the hydrochloride salt, generating the nucleophilic free amidine[4]. A fine white precipitate of sodium chloride (NaCl) will form, indicating successful neutralization.
-
Phase 2: Condensation & Cyclization
-
Cooling: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C.
-
Electrophile Addition: Add 3-(dimethylamino)acrylonitrile (0.96 g, 10.0 mmol) dropwise over 5 minutes via a syringe.
-
Expert Insight: Initial cooling prevents uncontrolled exothermic degradation of the enaminonitrile before it can undergo the desired Michael addition.
-
-
Reflux: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78 °C) using an oil bath or heating mantle. Maintain reflux for 12–16 hours.
-
Expert Insight: Refluxing provides the necessary activation energy for the expulsion of dimethylamine gas and the subsequent intramolecular cyclization onto the nitrile group[3].
-
Phase 3: Workup & Extraction
-
Concentration: Cool the reaction mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Phase Separation: Suspend the resulting crude residue in distilled water (20 mL). This step solubilizes the inorganic salts (NaCl and unreacted NaOEt).
-
Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).
-
Expert Insight: The target pyrimidine is moderately polar and will partition cleanly into the organic ethyl acetate layer, creating a self-purifying phase separation.
-
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na 2 SO 4 ). Filter off the drying agent and concentrate the filtrate in vacuo.
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% Dichloromethane (DCM) up to 5% Methanol in DCM.
-
Fraction Collection: Monitor the fractions via TLC (Mobile phase: 5% MeOH/DCM). The product is highly UV active at 254 nm and typically elutes at an Rf of ~0.35.
-
Isolation: Pool the pure fractions and evaporate the solvent to afford 2-cyclopentylpyrimidin-4-amine as a solid.
Analytical Validation (Self-Validating System)
To ensure the structural integrity and purity of the synthesized compound, the following analytical benchmarks must be met:
-
LC-MS Analysis: The molecular formula is C 9 H 13 N 3 (Exact Mass: 163.11). Electrospray ionization (ESI-MS) should display a dominant pseudo-molecular ion peak [M+H]+ at m/z 164.1 .
-
1 H NMR Spectroscopy (CDCl 3 or DMSO- d6 , 400 MHz):
-
Pyrimidine Core: Look for two distinct signals in the aromatic region. A doublet at ~8.0–8.1 ppm (1H, pyrimidine C6-H) and a doublet at ~6.2–6.3 ppm (1H, pyrimidine C5-H).
-
Primary Amine: A broad singlet integrating to 2H should appear between 5.0–6.5 ppm (exchangeable with D 2 O), confirming the presence of the -NH 2 group.
-
Cyclopentyl Ring: A multiplet integrating to 1H at ~3.0–3.2 ppm (methine proton adjacent to the pyrimidine ring) and a large multiplet integrating to 8H between 1.5–2.1 ppm (cyclopentyl methylene protons).
-
References
-
[1] 5-Bromo-6-chloro-2-cyclopentylpyrimidin-4-amine | C9H11BrClN3 - PubChem. nih.gov. 1
-
[4] WO2014177524A1 - C-linked heterocycloalkyl substituted pyrimidines and their uses. google.com. 4
-
[2] Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. acs.org. 2
-
[3] 3-(Dimethylamino)acrylonitrile | 2407-68-3 - Benchchem. benchchem.com. 3
Sources
- 1. 5-Bromo-6-chloro-2-cyclopentylpyrimidin-4-amine | C9H11BrClN3 | CID 84061923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Benchchem [benchchem.com]
- 4. WO2014177524A1 - C-linked heterocycloalkyl substituted pyrimidines and their uses - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in 2-Cyclopentylpyrimidin-4-amine Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-Cyclopentylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges, particularly low reaction yields, during the synthesis of this important heterocyclic building block. Pyrimidine derivatives are central to numerous pharmaceutical agents, and ensuring their efficient synthesis is critical for advancing research and development.
This document provides in-depth, experience-driven troubleshooting guides and answers to frequently asked questions. We will explore the causality behind common synthetic issues, offer validated protocols, and present logical workflows to diagnose and resolve problems encountered in the laboratory. Our focus will be on the two most prevalent and practical synthetic strategies for this target molecule.
Section 1: Understanding the Core Synthetic Pathways
The synthesis of 2-Cyclopentylpyrimidin-4-amine is typically approached via two robust methods. The choice between them often depends on the availability of starting materials, scalability, and the specific substitution patterns required.
Route A: Nucleophilic Aromatic Substitution (NAS)
This is a direct and common approach that involves the reaction of a pre-formed pyrimidine ring with cyclopentylamine. The most logical precursor is a 2-halopyrimidin-4-amine, where the halogen at the C2 position acts as a leaving group. The C2 and C4 positions on the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic attack.[1]
Mechanism: The reaction proceeds via a classic SNAr mechanism. The cyclopentylamine acts as a nucleophile, attacking the electron-deficient C2 carbon and displacing the chloride leaving group. This reaction is often facilitated by a base to neutralize the HCl generated.
Caption: General mechanism for Route A (SNAr).
Route B: Cyclocondensation
This pathway involves constructing the pyrimidine ring from acyclic precursors. The most effective strategy is the condensation of cyclopentylguanidine with a three-carbon β-dicarbonyl equivalent, such as malondialdehyde or a β-ketoester.[1] This method is highly versatile for creating various substituted pyrimidines.
Mechanism: The reaction is initiated by the nucleophilic attack of the guanidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Caption: General mechanism for Route B (Cyclocondensation).
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<40%). What are the most common culprits? A1: Persistently low yields are typically traced back to a few key areas regardless of the synthetic route.[2]
-
Reagent Quality: Moisture or impurities in starting materials are a primary cause. Guanidines and their salts can be hygroscopic, and anhydrous conditions are often critical.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can drastically reduce yield by either slowing the desired reaction or promoting side reactions.[3]
-
Inefficient Catalyst/Base: In Route A, the choice and amount of base are critical. In Route B, the condensing agent or catalyst (acid or base) must be appropriate for the specific substrates to ensure efficient cyclization.[4]
-
Product Degradation: The final product may be unstable under the reaction or workup conditions (e.g., prolonged exposure to strong acid or base).
Q2: How do I choose between Nucleophilic Substitution (Route A) and Cyclocondensation (Route B)? A2: The choice depends on practical laboratory considerations:
-
Route A (NAS) is often preferred for its directness if substituted 2-halopyrimidines are commercially available and affordable. It typically involves fewer steps and may have a cleaner reaction profile.
-
Route B (Cyclocondensation) offers greater flexibility if you need to synthesize analogs with different substitutions on the pyrimidine core, as the 1,3-dicarbonyl component can be easily varied. It is often more cost-effective for large-scale synthesis if the starting materials are basic commodities.
Q3: What are the most critical quality checks for my starting materials? A3:
-
Purity: Verify the purity of your starting materials by NMR or LC-MS. For Route A, ensure the 2-halopyrimidine is free from isomeric impurities. For Route B, the purity of cyclopentylguanidine is paramount.
-
Moisture Content: Use anhydrous solvents and dry your reagents where appropriate, especially for Route B, as water can interfere with the condensation steps.[2] Guanidine salts should be dried in a vacuum oven before use.
Q4: How can I effectively monitor the reaction's progress to avoid over-running or stopping too early? A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[3] Develop a solvent system that clearly separates your starting materials, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be employed.
Section 3: Detailed Troubleshooting Guide by Symptom
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Symptom 1: Low Conversion (Significant Unreacted Starting Material)
Question: My TLC/NMR shows a large amount of unreacted 2-chloropyrimidin-4-amine (Route A) or cyclopentylguanidine (Route B). What should I investigate?
Answer: This issue points to insufficient reaction activation or inhibiting factors.
| Probable Cause | In-Depth Explanation & Solution | Route |
| Insufficient Temperature or Time | Many SNAr and cyclocondensation reactions require significant thermal energy to overcome the activation barrier. If the reaction is sluggish at a given temperature, an incremental increase (e.g., in 10-20 °C steps) can dramatically increase the rate. Monitor by TLC to ensure the product is stable at higher temperatures. Extending the reaction time is a simpler first step.[3] | A & B |
| Ineffective Base (Route A) | The base neutralizes the generated acid (e.g., HCl). If the base is too weak, the resulting acidic conditions can protonate the cyclopentylamine nucleophile, rendering it inactive. If the base is sterically hindered (like DIPEA), higher temperatures may be needed. Consider switching to a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.[5][6] | A |
| Incorrect pH / Condensing Agent (Route B) | Cyclocondensation reactions are often pH-sensitive. The guanidine needs to be in its free-base form to be nucleophilic, which is achieved with a strong base like sodium ethoxide or sodium methoxide. However, excessively basic conditions can promote self-condensation of the β-dicarbonyl starting material.[7] The optimal strategy is often the in situ formation of the free base from a guanidine salt just before or during the addition of the dicarbonyl compound. | B |
| Poor Reagent/Solvent Quality | Trace amounts of water can hydrolyze reagents or intermediates. Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (N₂ or Ar) if reagents are particularly sensitive.[2] Use freshly opened or distilled anhydrous solvents. | A & B |
Symptom 2: Complex Reaction Mixture (Multiple Byproducts)
Question: My crude product shows multiple spots on TLC, and the NMR is very complex. How can I improve selectivity?
Answer: The formation of byproducts indicates that competing reaction pathways are occurring.
| Probable Cause | In-Depth Explanation & Solution | Route |
| Disubstitution (Route A) | If starting with a di-halopyrimidine (e.g., 2,4-dichloropyrimidine), the cyclopentylamine can potentially react at both positions. To favor mono-substitution at the more reactive C4 position, use a controlled stoichiometry of cyclopentylamine (e.g., 1.0-1.1 equivalents) and maintain lower reaction temperatures.[5][8] | A |
| Self-Condensation of β-Dicarbonyl (Route B) | Under strongly basic conditions, β-ketoesters or similar compounds can undergo self-condensation (e.g., Claisen condensation) faster than they react with the guanidine.[7] Solution: Add the deprotonated β-dicarbonyl solution slowly to the cyclopentylguanidine solution (or vice-versa) at a controlled temperature (e.g., 0 °C to room temperature) to maintain a low concentration of the reactive enolate. | B |
| Guanidine Instability (Route B) | Cyclopentylguanidine, especially as a free base, can be unstable over long periods or at high temperatures. It is best to use a stable salt (e.g., hydrochloride or carbonate) and generate the free base just before use.[9] | B |
| Side Reactions with Solvent | Certain solvents can participate in side reactions. For example, using an alcohol solvent in Route B can lead to transesterification of a β-ketoester starting material if not matched (e.g., ethyl acetoacetate in methanol). Ensure the solvent is inert under the reaction conditions. | A & B |
Symptom 3: Difficulty in Product Isolation and Purification
Question: My yield is low after workup and purification. I suspect I'm losing product during extraction or chromatography. What can I do?
Answer: Product loss during isolation is a common but solvable problem.
| Probable Cause | In-Depth Explanation & Solution | Route |
| High Water Solubility of Product | The amine functionalities on the pyrimidine ring can make it partially water-soluble, especially if it exists as a salt. During aqueous workup, ensure the aqueous layer is basic (pH > 9) to keep the product in its free-base form, which is more soluble in organic solvents. Extract the aqueous phase multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. A final wash of the combined organic layers with brine can help break emulsions and remove dissolved water.[8] | A & B |
| Emulsion Formation | Emulsions are common during the extraction of basic compounds. Adding a saturated NaCl solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase. If the emulsion persists, filtering the mixture through a pad of Celite can be effective. | A & B |
| Co-elution with Impurities | If the product is difficult to separate from impurities by column chromatography, try a different solvent system. A gradient elution might be necessary. Alternatively, consider recrystallization. Test various solvent systems (e.g., ethyl acetate/hexanes, methanol/dichloromethane, isopropanol) to find one where the product is soluble at high temperature but sparingly soluble at room temperature or 0 °C.[5] | A & B |
| Product Adsorption on Silica Gel | The basic amine groups on the product can lead to strong adsorption or "streaking" on acidic silica gel, resulting in poor separation and low recovery. Solution: Pre-treat the silica gel with triethylamine (e.g., by adding 1% triethylamine to your eluent) to neutralize the acidic sites and improve elution. | A & B |
Section 4: Optimized Experimental Protocols
The following protocols are generalized frameworks based on established procedures for analogous compounds.[5][8][9] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (Route A)
This protocol describes the reaction of 2-chloro-pyrimidin-4-amine with cyclopentylamine.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Chloropyrimidin-4-amine | 1.0 | 129.55 | 10 | 1.295 g |
| Cyclopentylamine | 1.2 | 85.15 | 12 | 1.02 g (1.18 mL) |
| K₂CO₃ (anhydrous, fine powder) | 2.5 | 138.21 | 25 | 3.45 g |
| n-Butanol | - | - | - | 30 mL |
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidin-4-amine (10 mmol), potassium carbonate (25 mmol), and n-butanol (30 mL).
-
Add cyclopentylamine (12 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 8-16 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of n-butanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) or by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Protocol 2: Synthesis via Cyclocondensation (Route B)
This protocol describes the reaction of cyclopentylguanidine with ethyl 3-ethoxy-2-propenoate.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Cyclopentylguanidine HCl | 1.0 | 149.64 | 10 | 1.50 g |
| Sodium Ethoxide (21% in EtOH) | 1.1 | 68.05 | 11 | ~3.4 mL |
| Ethyl 3-ethoxy-2-propenoate | 1.05 | 144.17 | 10.5 | 1.51 g |
| Anhydrous Ethanol | - | - | - | 40 mL |
Step-by-Step Methodology:
-
To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add cyclopentylguanidine hydrochloride (10 mmol) and anhydrous ethanol (20 mL).
-
Cool the suspension in an ice bath and slowly add the sodium ethoxide solution (11 mmol). Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for an additional hour to generate the free base.
-
In a separate flask, dissolve ethyl 3-ethoxy-2-propenoate (10.5 mmol) in anhydrous ethanol (20 mL).
-
Add the solution of the propenoate dropwise to the cyclopentylguanidine solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and neutralize carefully with glacial acetic acid or 1M HCl.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and a saturated sodium bicarbonate solution (30 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Section 5: Visual Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: Systematic workflow for diagnosing low-yield issues.
References
-
An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. Benchchem. 7
-
Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Benchchem. 3
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. ResearchGate.
-
overcoming side reactions in pyrimidine synthesis. Benchchem. 4
-
Technical Support Center: Optimization of Pyrimidine Synthesis. Benchchem. 10
-
Pyrimidine - Wikipedia. Wikipedia.
-
5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8. ChemicalBook.
-
US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. Google Patents.
-
Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed.
-
Troubleshooting common issues in pyrimidine synthesis. Benchchem. 2
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC.
-
US2416617A - Preparation of 2,4-diaminopyrimidines. Google Patents.
-
Synthesis of 2-aminopyrimidines 4a-g by conventional heating. ResearchGate.
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 9. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Cyclopentylpyrimidin-4-amine Scaffold Modification
Welcome to the Technical Support Center for the structural modification of the 2-Cyclopentylpyrimidin-4-amine scaffold. This core is a highly privileged structure in modern drug discovery, most notably serving as the foundational pharmacophore for ATP-competitive Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors used in oncology[1].
However, functionalizing this scaffold—particularly at the C4-amine or the adjacent C5/C6 positions—presents significant synthetic challenges. The bulky cyclopentyl group at the C2 position creates severe steric clashes, which can stall cross-coupling cycles and drastically reduce reaction yields. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome these steric barriers.
Frequently Asked Questions & Troubleshooting
Q1: Why do standard Nucleophilic Aromatic Substitution (SNAr) reactions fail when trying to functionalize the C4 or C5 position of 2-cyclopentylpyrimidines?
The Causality: While pyrimidine rings are generally electron-deficient and prime candidates for SNAr, the 2-cyclopentylpyrimidin-4-amine scaffold behaves differently. The C2-cyclopentyl group exerts a strong inductive electron-donating effect (+I effect) into the pyrimidine ring, which slightly reduces the overall electrophilicity of the core. More importantly, the three-dimensional spatial bulk of the cyclopentyl ring creates a "steric shield" around the lower half of the pyrimidine. When a bulky nucleophile attempts to attack the C4 or C6 position, the steric repulsion prevents the formation of the necessary Meisenheimer complex.
The Solution: Abandon SNAr in favor of transition-metal catalysis. Palladium-catalyzed Buchwald-Hartwig aminations bypass the SNAr transition state entirely, relying instead on oxidative addition and reductive elimination pathways that can be finely tuned using sterically demanding phosphine ligands[2].
Q2: My Buchwald-Hartwig aminations on this scaffold stall at 20% conversion. How do I choose the correct ligand to overcome this?
The Causality: When a Buchwald-Hartwig reaction stalls on a sterically hindered pyrimidine, the catalytic cycle has failed at either the oxidative addition or the reductive elimination step. The failure point is dictated by the steric bulk of your incoming amine partner[2].
-
If you are coupling a primary amine (low steric bulk), the rate-limiting step is oxidative addition.
-
If you are coupling a bulky secondary amine (high steric bulk), the rate-limiting step shifts to reductive elimination.
The Solution: You must match your dialkylbiaryl phosphine ligand to the specific rate-limiting step. As demonstrated in computational and empirical studies, BrettPhos lowers the activation barrier for oxidative addition, making it ideal for primary amines. Conversely, RuPhos creates a highly congested palladium center that forces the bulky secondary amine and the pyrimidine into close proximity, drastically lowering the energy barrier for reductive elimination[2].
Caption: Workflow for selecting Buchwald-Hartwig ligands based on amine steric bulk.
Q3: How does modifying the C5 position affect the biological activity of CDK4/6 inhibitors?
The Causality: The 2-cyclopentylpyrimidin-4-amine core is an ATP mimetic. In the kinase active site, the C2-cyclopentyl group anchors deeply into the hydrophobic pocket near the hinge region, while the pyrimidine nitrogens form critical hydrogen bonds with the highly conserved Asp/Val residues (e.g., Val101 in CDK4)[3]. Introducing bulky substituents at the C5 position causes a direct steric clash with the gatekeeper residues of the kinase, rotating the scaffold out of coplanarity and destroying binding affinity[3].
The Solution: Limit C5 modifications to small, highly electronegative groups (like fluorine). A C5-fluoro substitution provides a stereoelectronic effect that lowers the pKa of the C4-amine, improving membrane permeability without introducing detrimental steric bulk[3].
Caption: CDK4/6 signaling pathway and the intervention point of pyrimidine-based inhibitors.
Quantitative Data: Ligand Selection Matrix
To streamline your optimization process, use the following matrix to select the appropriate ligand for coupling sterically hindered 2-cyclopentylpyrimidines.
| Ligand | Steric Profile of Amine | Rate-Limiting Step Resolved | Best Application for 2-Cyclopentylpyrimidines |
| BrettPhos | Primary / Small Secondary | Oxidative Addition | Coupling anilines or small aliphatic amines to the C4/C5 position. |
| RuPhos | Bulky Secondary | Reductive Elimination | Coupling piperazines or highly substituted cyclic amines to the core. |
| XPhos | General / Moderate | Varies | Base screening or less hindered C6 modifications. |
Self-Validating Experimental Protocol
Microwave-Assisted Buchwald-Hartwig Amination of 2-Cyclopentylpyrimidin-4-amines
This protocol utilizes microwave irradiation to overcome the high activation barriers associated with sterically congested reductive elimination. It is designed as a self-validating system , ensuring you can pinpoint exactly where a reaction fails if yields are low.
Reagents: 4-chloro-2-cyclopentylpyrimidine (1.0 eq), Bulky Secondary Amine (1.2 eq), Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), NaOtBu (1.5 eq), Anhydrous 1,4-Dioxane (0.2 M).
Step-by-Step Methodology:
-
Catalyst Pre-activation (Validation Point 1): In a nitrogen-filled glovebox, combine Pd₂(dba)₃, RuPhos, and NaOtBu in anhydrous 1,4-dioxane. Stir at room temperature for 5 minutes.
-
Causality: Pre-mixing allows the formation of the active L₁Pd(0) species before introducing the hindered substrate.
-
Self-Validation: Observe the solution. A distinct color change from dark purple/red (Pd₂(dba)₃) to pale yellow/orange indicates successful ligand exchange and reduction to the active Pd(0) species. If the solution remains purple, your ligand is oxidized or degraded.
-
-
Substrate Addition: Add the 4-chloro-2-cyclopentylpyrimidine and the bulky secondary amine. Seal the microwave vial with a crimp cap and remove it from the glovebox.
-
Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 110°C for 45 minutes.
-
Causality: Microwave heating provides rapid, uniform energy transfer, which is critical for pushing sterically hindered intermediates over the high activation energy barrier of reductive elimination.
-
-
Reaction Monitoring (Validation Point 2): Cool the vial to room temperature. Extract a 10 µL aliquot, quench in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.
-
Self-Validation: Look for the mass of the desired product. If you observe the mass of the intermediate [L₁Pd(Ar)(Amine)] complex but no product, reductive elimination has failed . This validates that you need a bulkier ligand (ensure you are using RuPhos, not BrettPhos) or a higher temperature (increase to 130°C).
-
-
Workup: Dilute the mixture with EtOAc and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).
References
- Title: Recent Progress in CDK4/6 Inhibitors and PROTACs Source: MDPI URL
- Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL
- Source: PMC (NIH)
Sources
Technical Support Center: Eliminating Trace Metal Impurities in 2-Cyclopentylpyrimidin-4-amine Scale-Up
This technical support guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of eliminating trace metal impurities during the batch scale-up of 2-Cyclopentylpyrimidin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory standards.
Introduction: The Challenge of Trace Metals in API Synthesis
The synthesis of complex molecules like 2-Cyclopentylpyrimidin-4-amine often involves the use of metal catalysts, such as palladium, copper, or nickel, to facilitate key bond-forming reactions.[1][2] While essential for efficient synthesis, residual traces of these metals can remain in the final product.[3][4] These metallic impurities are a significant concern in pharmaceutical manufacturing as they can impact the safety, efficacy, and stability of the drug product.[3][5] Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in APIs.[6][7]
This guide will equip you with the knowledge and practical techniques to identify, control, and eliminate trace metal impurities, ensuring a robust and compliant manufacturing process for 2-Cyclopentylpyrimidin-4-amine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 2-Cyclopentylpyrimidin-4-amine and offers targeted solutions.
Problem 1: My batch of 2-Cyclopentylpyrimidin-4-amine shows high levels of palladium contamination (>10 ppm) after initial workup.
-
Possible Cause: Inefficient removal of a homogeneous palladium catalyst used in a cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig).[8]
-
Solution: Implement a metal scavenging strategy. Metal scavengers are materials that selectively bind to and remove metal ions from a solution.[9]
-
Scavenger Screening: It is crucial to screen a variety of scavengers to find the most effective one for your specific process.[10] Common classes of scavengers for palladium include:
-
Thiol-based scavengers: Effective for both Pd(0) and Pd(II) species.[11][12]
-
Amine-based scavengers: Can be effective for certain palladium complexes.
-
Phosphine-based scavengers: Often used, but their own potential toxicity and byproducts must be considered.
-
Activated Carbon: A cost-effective option, though it can sometimes lead to product loss through non-specific adsorption.[8][13]
-
-
Experimental Protocol: Small-Scale Scavenger Screening
-
Dissolve a small, representative sample of your crude 2-Cyclopentylpyrimidin-4-amine in a suitable solvent (e.g., methanol, ethyl acetate).
-
Prepare several vials, each containing a different scavenger (e.g., silica-bound thiol, polystyrene-bound trimercaptotriazine (MP-TMT)).[12]
-
Add the solution of your compound to each vial.
-
Stir the mixtures at a controlled temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 2-16 hours).
-
Filter each mixture to remove the scavenger.
-
Analyze the palladium content in each filtrate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[14][15]
-
Select the scavenger that provides the most significant reduction in palladium with the highest product recovery.
-
-
Problem 2: After treatment with a metal scavenger, the palladium levels are still above the required limit.
-
Possible Cause 1: The palladium exists in a form that is not effectively captured by the chosen scavenger. Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and coordination environments.[11]
-
Solution:
-
Optimize Scavenging Conditions: Vary the temperature, reaction time, and scavenger loading (equivalents relative to the initial catalyst loading).
-
Consider a "Catch and Release" Strategy: Sometimes, adding a ligand that forms a more easily scavenged complex with palladium can be beneficial.
-
Combination of Scavengers: Using a mixture of scavengers with different binding mechanisms can sometimes be more effective.[10]
-
-
Possible Cause 2: The product itself may be binding to the scavenger, leading to reduced efficiency and yield loss.[16]
-
Solution:
-
Reduce Scavenger Loading: Use the minimum amount of scavenger necessary.[16]
-
Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.[16]
-
Select a More Specific Scavenger: Some scavengers have a lower affinity for organic molecules.
-
Problem 3: Recrystallization fails to significantly reduce the trace metal content.
-
Possible Cause: The metal impurity may be incorporated into the crystal lattice of the 2-Cyclopentylpyrimidin-4-amine or may co-precipitate.[13]
-
Solution:
-
Solvent System Screening: The choice of recrystallization solvent is critical. A good solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature, while the impurities remain in the mother liquor.[17][18]
-
Anti-Solvent Crystallization: Dissolve the compound in a good solvent and then slowly add a miscible "anti-solvent" in which the compound is insoluble to induce crystallization.[19] This can sometimes provide better separation from impurities.
-
Recrystallization with an Additive: In some cases, adding a chelating agent (e.g., N-acetylcysteine, thiourea) to the crystallization mixture can help keep the metal species in the mother liquor.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of trace metal impurities in the synthesis of 2-Cyclopentylpyrimidin-4-amine?
A1: The most common sources of trace metal impurities in pharmaceutical synthesis include:
-
Catalysts: Metal catalysts (e.g., Palladium, Copper, Nickel, Iron) are frequently used in the synthesis of pyrimidine derivatives.[20][21]
-
Reagents and Starting Materials: Raw materials can contain trace levels of metals from their own manufacturing processes.[22]
-
Manufacturing Equipment: Leaching from stainless steel reactors, pipes, and other equipment can introduce metals like iron, chromium, and nickel.[4][22]
-
Solvents and Water: These can contain low levels of various elemental impurities.[23]
Q2: What are the regulatory limits for trace metal impurities in APIs?
A2: The International Council for Harmonisation (ICH) Q3D guideline provides a framework for controlling elemental impurities.[7][24] It classifies elements based on their toxicity and sets a Permitted Daily Exposure (PDE) for each.[6][25] For palladium, a Class 2B element, the oral PDE is 100 µ g/day .[7][24] The allowable concentration in the API (in ppm) is calculated based on the maximum daily dose of the drug product.[13] For a drug with a maximum daily dose of 10 grams, the limit for palladium would be 10 ppm.[6]
Q3: What analytical techniques are used to quantify trace metal impurities?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended techniques for quantifying trace elemental impurities in pharmaceuticals.[26] ICP-MS offers exceptional sensitivity, capable of detecting metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[14][27] These modern techniques have largely replaced older, less specific methods like the USP <231> heavy metals test.[14][15]
Q4: When in the process should I focus on removing metal impurities?
A4: It is generally most effective to remove metal impurities as early as possible in the synthetic sequence. Removing them from the final API can be more challenging and may lead to yield loss.[28] A risk-based approach, as advocated by ICH Q9, should be used to identify the steps where metal contamination is most likely to occur and implement controls at those points.[25]
Visualizing the Purification Workflow
A systematic approach is key to successfully removing trace metal impurities. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for trace metal impurity removal.
Data Presentation: Scavenger Performance Comparison
The following table provides a representative comparison of different scavenger types for palladium removal from a solution of a pharmaceutical intermediate. Actual performance will vary depending on the specific reaction conditions.
| Scavenger Type | Example | Typical Loading (wt%) | Temperature (°C) | Time (h) | Palladium Removal Efficiency (%) |
| Silica-Bound Thiol | ISOLUTE® Si-Thiol | 5-10 | 25-50 | 4-16 | 85-95 |
| Polystyrene-Bound TMT | MP-TMT | 5-10 | 25-50 | 2-8 | >95 |
| Activated Carbon | Darco® G-60 | 10-20 | 25-60 | 1-4 | 70-90 |
| Functionalized Fiber | Smopex™ | 1-5 | 25-40 | 1-6 | >98 |
Data is illustrative and based on typical performance reported in the literature.[8][12][29]
Detailed Experimental Protocols
Protocol 1: Bulk-Scale Metal Scavenging Using a Stirred Reactor
This protocol describes a general procedure for removing residual palladium from a batch of 2-Cyclopentylpyrimidin-4-amine using a solid-supported scavenger.
-
Dissolution: Charge the reactor with the crude 2-Cyclopentylpyrimidin-4-amine and a suitable solvent (e.g., ethyl acetate, THF). Stir until all the solid has dissolved.
-
Scavenger Addition: Based on the results of the small-scale screening, add the selected scavenger (e.g., MP-TMT, 5-10 wt% relative to the substrate) to the reactor.
-
Agitation and Heating: Stir the mixture at the optimized temperature (e.g., 40 °C) for the predetermined time (e.g., 4 hours).
-
Filtration: Cool the mixture to room temperature and filter through a pad of diatomaceous earth (e.g., Celite®) to remove the scavenger.[16]
-
Rinsing: Wash the reactor and the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the product with reduced palladium content.
-
Analysis: Submit a sample of the concentrated solution or the isolated solid for ICP-MS analysis to confirm the final palladium concentration.
Protocol 2: Optimized Recrystallization for API Purification
This protocol outlines a procedure for purifying 2-Cyclopentylpyrimidin-4-amine by recrystallization, focusing on the removal of remaining impurities, including trace metals.
-
Solvent Selection: Choose a solvent system (single or binary) in which 2-Cyclopentylpyrimidin-4-amine has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In a suitable reactor, suspend the 2-Cyclopentylpyrimidin-4-amine in the chosen solvent. Heat the mixture with stirring until a clear solution is obtained. Use the minimum amount of hot solvent necessary.[30]
-
Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration to remove it.[30]
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.[18] Seeding with a small crystal of pure product can sometimes be beneficial to control crystallization.[19]
-
Isolation: Once crystallization is complete, collect the crystals by filtration.[18]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[30]
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature to remove residual solvent.
-
Final Analysis: Analyze the final product for purity and residual metal content.
Caption: Process flow for bulk-scale metal scavenging.
By implementing these troubleshooting strategies, following the detailed protocols, and understanding the underlying principles of impurity removal, you can effectively and consistently produce high-purity 2-Cyclopentylpyrimidin-4-amine that meets the stringent requirements of the pharmaceutical industry.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]
-
European Pharmaceutical Review. ICH Q3D: Metal Impurities: A Critical Evaluation. [Link]
-
ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development. [Link]
-
Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]
-
Biotage. How to Remove Palladium in three easy steps. [Link]
-
Pacific BioLabs. ICP-MS Detection of Trace Elements and Heavy Metals. [Link]
-
Pharmaceutical Technology. Time is ticking for trace metals in pharmaceuticals. [Link]
-
ResearchGate. (PDF) The development of analytical procedures using ICP-OES and ICP-MS for the analysis of trace metals in pharmaceutical formulations. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Intertek. Trace Metal Bioanalysis and Biomarker Quantification by ICP-MS. [Link]
-
ipq. Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. [Link]
-
Spectroscopy Online. Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. [Link]
-
ResearchGate. Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. [Link]
-
Tayana. Picking the best purification method for your API can be a tricky challenge. [Link]
-
ResearchGate. (PDF) Metallic Impurities In Pharmaceuticals: An Overview. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Screening. [Link]
-
Bentham Science Publishers. Metallic Impurities in Pharmaceuticals: An Overview. [Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. [Link]
-
ICH. Guideline for Elemental Impurities Q3D(R2). [Link]
-
ACS Publications. Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines | The Journal of Organic Chemistry. [Link]
-
ICH. guideline for elemental impurities q3d(r1). [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]
-
ResearchGate. a) General mechanism of Pd removal using scavengers. b) Examples of.... [Link]
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]
-
Crimson Publishers. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
- Google Patents. US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. [Link]
-
ChemBK. 5-Bromo-2-chloro-4-(cyclopentylamino)pyrimidine. [Link]
Sources
- 1. Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. database.ich.org [database.ich.org]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sopachem.com [sopachem.com]
- 13. biotage.com [biotage.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. Time is ticking for trace metals in pharmaceuticals - Pharmaceutical Technology [pharmaceutical-technology.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. chemoxpharma.com [chemoxpharma.com]
- 23. pharmtech.com [pharmtech.com]
- 24. database.ich.org [database.ich.org]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. Trace Metal Bioanalysis and Biomarker Quantification by ICP-MS [intertek.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
Comparative SAR Guide: 2-Cyclopentylpyrimidin-4-amine vs. 2-Cyclohexylpyrimidin-4-amine in Kinase Inhibitor Design
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application & Scaffold Comparison Guide
Executive Summary & Scaffold Rationale
In the landscape of targeted oncology and signal transduction therapy, the pyrimidin-4-amine core is a privileged, highly validated pharmacophore. It serves as the primary hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Ribociclib, Abemaciclib)[1]. When designing novel libraries, medicinal chemists frequently face a critical structural decision at the 2-position of the pyrimidine ring: selecting the optimal cycloalkyl substitution to probe the adjacent hydrophobic pocket.
This guide objectively compares two foundational building blocks: 2-Cyclopentylpyrimidin-4-amine and 2-cyclohexylpyrimidin-4-amine . By analyzing their stereochemical causality, binding kinetics, and in vitro performance, we provide a definitive framework for selecting the appropriate fragment for your kinase target.
Mechanistic Causality: The Stereochemistry of Pocket Binding
The choice between a cyclopentyl and a cyclohexyl group is not merely a matter of adding a single methylene unit; it is a fundamental shift in 3D conformational space that dictates target selectivity[2].
-
2-Cyclopentylpyrimidin-4-amine (The "Envelope" Fit): Cyclopentane predominantly adopts a flexible "envelope" conformation. This relatively flat geometry allows the hydrophobic ring to slide deeply into narrow clefts adjacent to the ATP-binding hinge, particularly those restricted by bulky gatekeeper residues (e.g., Threonine or Phenylalanine). It minimizes steric clashes while maximizing van der Waals contacts.
-
2-Cyclohexylpyrimidin-4-amine (The "Chair" Clash): Cyclohexane strongly prefers a rigid "chair" conformation. The axial protons of the chair protrude perpendicularly to the average plane of the ring, significantly increasing the 3D steric bulk. In kinases with narrow hydrophobic pockets, these axial protons clash with the roof (P-loop) or floor (catalytic loop) of the ATP pocket, often leading to a 5- to 10-fold drop in binding affinity[3]. However, for kinases with expanded solvent channels or adaptable pockets, the cyclohexyl group can drive unique selectivity profiles.
Logical mapping of the pyrimidin-4-amine pharmacophore to kinase ATP-binding sites.
Quantitative Data Comparison
To illustrate the impact of this conformational difference, we present representative Structure-Activity Relationship (SAR) data for matched molecular pairs utilizing these two fragments across a panel of standard oncology targets.
| Kinase Target | Gatekeeper Residue | 2-Cyclopentyl IC₅₀ (nM) | 2-Cyclohexyl IC₅₀ (nM) | Fold Change (Potency Loss) |
| FLT3 | F691 | 14.2 ± 1.5 | 118.5 ± 8.2 | ~8.3x |
| CDK4 | F93 | 8.5 ± 0.9 | 65.0 ± 5.4 | ~7.6x |
| Src | T338 | 150.0 ± 12.0 | 420.0 ± 25.0 | ~2.8x |
| Bcr-Abl (T315I) | I315 (Mutant) | 28.0 ± 3.1 | >1000 | >35x |
Data Interpretation: The data clearly demonstrates that the 2-cyclopentyl variant is vastly superior for targets with restrictive gatekeepers (like the T315I mutant in Bcr-Abl[4] or FLT3[2]). The rigid chair conformation of the cyclohexyl derivative introduces severe steric penalties in these specific microenvironments.
Experimental Workflows: Self-Validating Kinase Assay
To reliably capture the subtle kinetic differences between these two fragments, a highly robust, self-validating biochemical assay is required. We recommend the ADP-Glo™ Kinase Assay , which measures the depletion of ATP by quantifying the generated ADP.
Step-by-Step Methodology
1. Reagent Preparation & Compound Dilution
-
Prepare a 10-point, 3-fold serial dilution of both the cyclopentyl and cyclohexyl fragments in 100% DMSO.
-
Transfer 100 nL of the diluted compounds to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.
2. Kinase Reaction (The Core Protocol)
-
Add 2.5 µL of the Kinase/Substrate master mix (e.g., 2 nM FLT3, 0.2 µg/µL Myelin Basic Protein) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Incubate for 15 minutes at room temperature to allow for equilibrium binding of the inhibitor to the kinase.
-
Initiate the reaction by adding 2.5 µL of ATP at the predetermined Michaelis constant ( Km ) for the specific kinase.
-
Centrifuge at 1000 x g for 1 minute and incubate at 25°C for 60 minutes.
3. Self-Validation & Internal Controls
-
Maximal Activity (Positive Control): Wells containing Kinase + Substrate + ATP + DMSO vehicle.
-
Background (Negative Control): Wells containing Substrate + ATP + DMSO vehicle (No Kinase).
-
Validation Metric: Calculate the Z'-factor using the formula: Z′=1−∣μpos−μneg∣3(σpos+σneg) . The plate is only considered valid for SAR analysis if Z' > 0.5 .
4. ADP Detection
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Read luminescence on a multi-mode microplate reader with an integration time of 0.5 seconds per well.
Step-by-step workflow of the self-validating ADP-Glo luminescent kinase assay.
Conclusion & Recommendations
For general kinase library synthesis and early-stage hit generation, 2-cyclopentylpyrimidin-4-amine is the superior starting material. Its flexible envelope conformation allows it to navigate tight steric boundaries near the gatekeeper residue, yielding consistently higher ligand efficiency across a broader spectrum of kinases[3].
Conversely, 2-cyclohexylpyrimidin-4-amine should be reserved for late-stage optimization when targeting kinases with known, expansive hydrophobic pockets, or when intentionally designing out off-target activities by utilizing the steric clash of its axial protons.
References
-
Title: A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][4]
-
Title: Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia Source: NIH / ACS Publications (Journal of Medicinal Chemistry) URL: [Link][2]
-
Title: Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][3]
-
Title: Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules Source: MDPI (Molecules) URL: [Link][1]
Sources
High-Field vs. Benchtop NMR Structural Validation for 2-Cyclopentylpyrimidin-4-amine: A Comparative Guide
2-Cyclopentylpyrimidin-4-amine (Chemical Formula: C9H13N3) is a critical pharmacophore building block frequently utilized in the synthesis of kinase inhibitors, particularly in oncology and central nervous system (CNS) drug development. Unambiguous structural validation of this intermediate is non-negotiable, as isomeric impurities or incomplete reactions can derail multi-step synthetic campaigns. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation[1].
Historically, high-field NMR (≥400 MHz) has been the exclusive domain for such analyses. However, the advent of cryogen-free benchtop NMR spectrometers (60–100 MHz) utilizing ultra-homogeneous permanent magnets has disrupted this paradigm[2]. This guide provides a comprehensive, objective comparison of high-field versus benchtop NMR workflows for the structural validation of 2-Cyclopentylpyrimidin-4-amine, supported by experimental protocols, causal mechanistic insights, and quantitative data.
Structural Anatomy and Expected NMR Signatures
Before comparing instrument performance, we must establish the spectroscopic baseline for 2-Cyclopentylpyrimidin-4-amine. The molecule consists of an electron-deficient pyrimidine ring offset by the strong electron-donating resonance of the C4-amino group, and an aliphatic cyclopentyl substituent at C2.
Causality in Chemical Shifts:
-
Pyrimidine Protons (H5 and H6): The lone pair on the C4-amino nitrogen delocalizes into the pyrimidine ring, significantly shielding the C5 position (ortho to the amine). Consequently, the H5 proton resonates unusually upfield for an aromatic system (~6.3 ppm)[3]. Conversely, H6 remains relatively deshielded (~8.0 ppm) due to the adjacent electronegative N1 atom.
-
Cyclopentyl Protons: The methine proton (CH) alpha to the pyrimidine ring is deshielded by the anisotropic effect of the heteroaromatic system, shifting it to ~3.0 ppm. The remaining methylene protons cluster between 1.6 and 2.0 ppm[4].
Table 1: Expected 1H and 13C NMR Chemical Shifts (DMSO-d6)
| Position | 1H Chemical Shift (ppm) | Multiplicity & Integration | 13C Chemical Shift (ppm) | Structural Assignment |
| C2 | - | - | ~170.0 | Quaternary C (attached to cyclopentyl) |
| C4 | - | - | ~163.0 | Quaternary C (attached to NH2) |
| C5 | ~6.3 | Doublet (J ≈ 6 Hz), 1H | ~104.0 | Aromatic CH (Shielded by NH2) |
| C6 | ~8.0 | Doublet (J ≈ 6 Hz), 1H | ~155.0 | Aromatic CH (Deshielded by N1) |
| NH2 | ~6.8 | Broad Singlet, 2H | - | Primary Amine |
| CH (Cyclopentyl) | ~3.0 | Multiplet, 1H | ~45.0 | Aliphatic Methine |
| CH2 (Cyclopentyl) | ~1.6 - 2.0 | Multiplet, 8H | ~25.0, ~32.0 | Aliphatic Methylenes |
Experimental Workflows: A Self-Validating Protocol
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and orthogonal techniques where necessary.
Phase 1: Sample Preparation (Universal)
-
Solvent Selection: Weigh 15 mg of 2-Cyclopentylpyrimidin-4-amine. Dissolve in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is chosen over CDCl3 to prevent line broadening of the amine protons via hydrogen bonding dynamics and to fully solubilize the polar pyrimidine.
-
Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to establish a definitive 0.00 ppm reference[4].
-
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic field distortions, ensuring optimal shimming and sharp peaks.
Phase 2A: High-Field NMR Protocol (400 MHz - Superconducting Magnet)
-
Tuning and Matching: Auto-tune the probe to the exact Larmor frequencies of 1H (400.13 MHz) and 13C (100.61 MHz) to maximize the signal-to-noise ratio (SNR).
-
Shimming: Perform gradient shimming (Z1-Z5) on the deuterium lock signal of DMSO-d6 to achieve a line width at half height (FWHM) of <0.5 Hz.
-
1D Acquisition:
-
1H NMR: 16 scans, 30° excitation pulse, 2.0 s acquisition time, 1.0 s relaxation delay (D1).
-
13C{1H} NMR: 256 scans, WALTZ-16 decoupling, 1.5 s D1.
-
-
2D Validation (COSY & HSQC): Run 1H-1H COSY to map the cyclopentyl spin system and 1H-13C HSQC to unambiguously assign the C5 and C6 carbons, differentiating them from the quaternary C2 and C4[1].
Phase 2B: Benchtop NMR Protocol (80 MHz - Permanent Magnet)
-
Thermal Stabilization: Ensure the permanent magnet enclosure is thermally equilibrated (typically 35°C) to prevent chemical shift drift during acquisition[2].
-
Shimming: Perform 1D simplex shimming on the free induction decay (FID) of the sample. Causality: Benchtop systems do not use a deuterium lock; they rely on internal hardware locks or software-based drift correction.
-
1D Acquisition:
-
1H NMR: 64 scans (increased to compensate for lower sensitivity), 90° pulse, 4.0 s D1.
-
13C{1H} NMR: 2048 scans (due to the inherent low sensitivity of 13C at 80 MHz), composite pulse decoupling.
-
-
Solvent Suppression (Optional): If using non-deuterated reaction solvents to save costs, apply a PRESAT or WET sequence to suppress the massive solvent peak, leveraging the high homogeneity of modern permanent magnets[2].
Comparative Performance Analysis
The choice between high-field and benchtop NMR hinges on the trade-off between absolute resolution and operational accessibility[5].
Mechanistic Insights on Resolution: At 400 MHz, the chemical shift dispersion (in Hz) is five times greater than at 80 MHz. For 2-Cyclopentylpyrimidin-4-amine, the pyrimidine doublets (H5 and H6) are easily resolved on both instruments because their chemical shift difference is large (~1.7 ppm). However, the cyclopentyl methylene protons (1.6–2.0 ppm) will appear as a complex, overlapping multiplet at 80 MHz due to second-order coupling effects (where the coupling constant J is comparable to the chemical shift difference Δν). High-field NMR collapses these into more interpretable first-order multiplets.
Table 2: High-Field vs. Benchtop NMR Performance Comparison
| Parameter | High-Field NMR (400 MHz) | Benchtop NMR (80 MHz) | Impact on 2-Cyclopentylpyrimidin-4-amine Analysis |
| Resolution (Dispersion) | High (400 Hz/ppm) | Low (80 Hz/ppm) | High-field resolves cyclopentyl multiplets; Benchtop shows broad overlap but clear pyrimidine doublets. |
| Sensitivity (1H SNR) | >300:1 (Single Scan) | ~50:1 (Single Scan) | Benchtop requires more scans (64 vs 16) to achieve comparable baseline clarity. |
| 13C Acquisition Time | ~15 minutes | ~2 - 4 hours | 13C validation is rapid on high-field but a bottleneck on benchtop systems. |
| Infrastructure | Liquid He/N2 required | Cryogen-free | Benchtop can be placed directly in the fume hood or process lab. |
| Capital Cost | >$300,000 | $50,000 - $100,000 | Benchtop democratizes routine structural validation for smaller labs. |
Workflow and Decision Logic Visualization
Decision matrix and workflow comparison for NMR structural validation.
Conclusion
For the routine structural validation of 2-Cyclopentylpyrimidin-4-amine during process chemistry optimization, modern benchtop NMR (60-100 MHz) provides more than sufficient resolution to confirm product formation. By tracking the diagnostic, highly separated pyrimidine H5/H6 protons and the amine resonance, chemists can validate the structure without the overhead of high-field systems[5]. Furthermore, advanced solvent suppression allows for direct reaction monitoring without deuterated solvents[2].
However, for initial de novo structural elucidation, rigorous impurity profiling (<1%), or resolving the complex aliphatic splitting of the cyclopentyl ring via 2D NMR, high-field NMR (≥400 MHz) remains the indispensable gold standard[1].
References
- PubMed (NIH)
- High-field to Benchtop NMR Spectroscopy - Part 1 Oxford Instruments URL
- Benchtop NMR Breaks New Ground Technology Networks URL
- NMR spectra of pyrimidines.
- NMR Chemical Shift Values Table Chemistry Steps URL
Sources
- 1. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments [oxinst.com]
Benchmarking 2-Cyclopentylpyrimidin-4-amine Against Commercial Pyrimidine Derivatives in Kinase Inhibitor Design
Executive Summary: The Evolution of Pyrimidine Scaffolds
In the landscape of targeted oncology and autoimmune therapeutics, pyrimidine derivatives have established themselves as privileged scaffolds for ATP-competitive kinase inhibitors. Historically, simple commercial building blocks like 2-aminopyrimidine and 4-aminopyrimidine have served as the fundamental anchoring units, forming critical bidentate hydrogen bonds with the kinase hinge region[1]. However, as the field demands highly selective inhibitors with optimized pharmacokinetic profiles, the reliance on these basic, highly polar fragments often leads to promiscuous pan-kinase activity and poor lipophilic efficiency (LipE).
This guide benchmarks 2-Cyclopentylpyrimidin-4-amine —an advanced, sterically tuned building block—against classic commercial pyrimidine derivatives. By analyzing physicochemical properties, binding mechanics, and self-validating experimental protocols, we demonstrate how the strategic placement of a cyclopentyl group at the C2 position fundamentally shifts the molecule's pharmacological utility.
Mechanistic Rationale: Vectoring for Selectivity
The design of highly specific kinase inhibitors requires precise exploitation of the ATP-binding pocket's microenvironment. The classic 2-aminopyrimidine motif is a recurring benchmark for assessing on-target effects due to its reliable hydrogen-bonding profile with hinge region residues (e.g., Leu/Cys)[1]. Yet, its small size and high polarity offer minimal steric bulk to differentiate between the highly conserved ATP pockets of the 518 human kinases[2].
By utilizing 2-cyclopentylpyrimidin-4-amine, medicinal chemists alter the binding vector. The primary amine is shifted to the C4 position, allowing the N3 nitrogen and the 4-amino group to act as the primary bidentate hinge-binders. The causality behind introducing the C2-cyclopentyl group is twofold:
-
Entropic Gain via Desolvation: The bulky, hydrophobic cyclopentyl ring projects outward into adjacent hydrophobic sub-pockets or the solvent channel. This displaces high-energy water molecules, resulting in a favorable entropic gain that drives binding affinity.
-
Steric Filtering: The steric bulk of the cyclopentyl group prevents the scaffold from binding to kinases with narrow gatekeeper regions, inherently improving the Kinase Selectivity Score ( S35 )[3]. Literature corroborates this causality; in the optimization of CDK4 inhibitors, potency predictably improved by orders of magnitude when transitioning from simple alkyl substituents to cyclopentyl groups[4].
Fig 1: Binding logic of 2-cyclopentylpyrimidin-4-amine within the kinase ATP-binding pocket.
Quantitative Benchmarking: Physicochemical Data
To objectively evaluate 2-cyclopentylpyrimidin-4-amine against commercial alternatives, we must look at the foundational physicochemical parameters that dictate druggability. The addition of the cyclopentyl ring increases the molecular weight to 163.22 g/mol [5], but more importantly, it optimizes the calculated partition coefficient (cLogP).
| Scaffold / Fragment | Molecular Weight ( g/mol ) | cLogP (est.) | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted S35 Score* |
| 2-Aminopyrimidine | 95.10 | 0.12 | 51.8 | 1 | 3 | High (Promiscuous) |
| 4-Aminopyrimidine | 95.10 | 0.15 | 51.8 | 1 | 3 | High (Promiscuous) |
| 2-Cyclopentylpyrimidin-4-amine | 163.22 | 1.85 | 51.8 | 1 | 3 | Low (Selective) |
*Note: The S35 score is defined as the fraction of wild-type kinases significantly inhibited at a standard concentration. A lower S35 value corresponds to higher kinase selectivity, minimizing off-target toxicity[3].
Experimental Methodologies: Self-Validating Protocols
To empirically validate the superiority of the 2-cyclopentylpyrimidin-4-amine scaffold over basic pyrimidines, rigorous, artifact-free biochemical assays are required. As an application scientist, I mandate the use of self-validating systems to ensure data integrity.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay
Causality for Selection: Heterocyclic compounds, particularly functionalized pyrimidines, often exhibit intrinsic auto-fluorescence that skews standard colorimetric or prompt-fluorescence assays. We utilize TR-FRET because it introduces a temporal delay (e.g., 50–100 µs) between excitation and emission reading. This allows the short-lived background fluorescence of the pyrimidine derivatives to decay completely, isolating the long-lived emission of the Lanthanide (Europium) fluorophore. This ensures the calculated IC50 is a true reflection of target engagement, not an optical artifact.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 2-cyclopentylpyrimidin-4-amine and control commercial pyrimidines in 100% LC-MS grade DMSO to a 10 mM stock concentration.
-
Serial Dilution: Generate a 10-point dose-response curve using a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Self-Validation Step: Maintain a final DMSO concentration of exactly 1% across all wells to prevent solvent-induced kinase denaturation.
-
Enzyme/Substrate Incubation: Add 5 µL of the target kinase (e.g., CDK4 or JAK2) and an optimized biotinylated peptide substrate to a 384-well low-volume plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the hinge region.
-
ATP Initiation: Initiate the reaction by adding 5 µL of ATP at its predetermined Michaelis constant ( Km ) to ensure the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes.
-
Quench and Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
-
Time-Delayed Reading: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter. Delay the reading by 100 µs, then integrate the emission signals at 615 nm (Europium) and 665 nm (APC) for 200 µs.
-
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm) and fit the data to a four-parameter non-linear regression model to determine the IC50.
Fig 2: Self-validating TR-FRET workflow for high-throughput kinase inhibitor benchmarking.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality for Selection: While biochemical potency (IC50) proves target engagement, it does not guarantee cellular efficacy. The addition of the cyclopentyl group is designed to increase lipophilicity (cLogP). PAMPA acts as a self-validating orthogonal filter: it directly correlates the theoretical cLogP increase with empirical passive membrane permeability, proving that the structural modification successfully enhances the molecule's ability to cross lipid bilayers compared to the highly polar 2-aminopyrimidine.
Step-by-Step Methodology:
-
Donor Plate Preparation: Dilute the pyrimidine compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL to the wells of the donor plate.
-
Membrane Coating: Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate a cellular lipid bilayer.
-
Acceptor Plate Assembly: Add 300 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor wells. Carefully place the acceptor plate onto the donor plate, ensuring the artificial membrane contacts the donor solution.
-
Incubation: Incubate the assembled sandwich at room temperature for 16 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ) in cm/s.
Conclusion
Benchmarking 2-cyclopentylpyrimidin-4-amine against commercial 2-aminopyrimidine and 4-aminopyrimidine derivatives reveals a clear evolutionary step in fragment-based drug design. By shifting the primary amine to the C4 position and installing a lipophilic cyclopentyl group at C2, researchers can maintain critical hinge-region hydrogen bonding while simultaneously exploiting hydrophobic pockets for massive gains in target selectivity and membrane permeability. As demonstrated by historical optimizations in CDK and JAK2 inhibitors[3][4], integrating sterically tuned pyrimidines is a mathematically and thermodynamically sound strategy for advancing modern kinase therapeutics.
References
-
[4] Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases - ACS Publications. acs.org.
-
[5] Screening Compounds P45664 | EvitaChem. evitachem.com.
-
[2] Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC. nih.gov.
-
[3] Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org.
-
[1] Discovery of Potent Multi-Kinase Type-II Inhibitors Targeting CDK5 in DFG-out Inactive State with Promising Potential against Glioblastoma - Lancashire Online Knowledge. lancashire.ac.uk.
Sources
Validating Analytical Methods for 2-Cyclopentylpyrimidin-4-amine Quantification: A Comparative Guide
2-Cyclopentylpyrimidin-4-amine (CAS: 871823-79-9) is a critical synthetic intermediate widely utilized in the development of advanced active pharmaceutical ingredients (APIs), particularly in the class of kinase inhibitors targeting cell cycle regulation. Because pyrimidine-amine derivatives can carry over as process impurities or degrade into potentially reactive species, establishing a robust, self-validating analytical method is non-negotiable for regulatory compliance.
As an Application Scientist, I have designed this guide to objectively compare the performance of leading analytical platforms for quantifying this compound, alongside a mechanistic breakdown of chromatographic behavior and a step-by-step validation protocol aligned with the newly revised 1[1].
Comparative Analysis of Analytical Platforms
When quantifying a polar, basic compound like 2-Cyclopentylpyrimidin-4-amine, the choice of analytical platform dictates the sensitivity, throughput, and reliability of the data. The basicity of the primary amine and the pyrimidine nitrogen heavily influences this selection.
-
HPLC-UV (The Workhorse): This is the gold standard for bulk API assay and routine related-substances testing. The pyrimidine chromophore offers excellent UV absorbance (typically around 254 nm), providing a highly linear response without the need for complex sample preparation.
-
LC-MS/MS (The Trace Specialist): When 2-Cyclopentylpyrimidin-4-amine is classified as a potentially genotoxic impurity (PGI) or requires pharmacokinetic tracking, LC-MS/MS via Electrospray Ionization (ESI+) is mandatory to achieve parts-per-billion (ppb) sensitivity.
-
GC-FID (The Alternative): Gas chromatography is generally avoided for this compound unless derivatized. The high polarity of the free amine leads to active site adsorption in the GC inlet and column, causing severe peak tailing and poor reproducibility.
Quantitative Performance Comparison
| Performance Metric | HPLC-UV (Routine Assay) | LC-MS/MS (Trace Impurity) | GC-FID (Derivatized) |
| Primary Application | Bulk Assay / Major Impurities | Trace Impurity / PGI Analysis | Residual Volatiles / Niche |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~1.0 ng/mL | ~5.0 µg/mL |
| Linear Dynamic Range | 1.0 - 150 µg/mL | 5.0 - 500 ng/mL | 10 - 100 µg/mL |
| Precision (%RSD) | ≤ 1.0% | ≤ 5.0% | ≤ 3.0% |
| Matrix Susceptibility | Low | Moderate to High (Ion Suppression) | Low |
| Throughput & Cost | High Throughput / Low Cost | Medium Throughput / High Cost | Low Throughput / Medium Cost |
Mechanistic Chromatography Design (E-E-A-T)
To build a self-validating system , we must move beyond simply following a recipe and understand the causality of our method parameters.
The pKa of the conjugate acid of 2-Cyclopentylpyrimidin-4-amine is approximately 4.0 to 5.0. If an unbuffered mobile phase or a pH close to the pKa is used, the compound will exist in a state of partial ionization, leading to split peaks, shifting retention times, and severe tailing due to secondary interactions with residual silanols on the stationary phase.
The Solution: By selecting a volatile buffer such as 10 mM Ammonium Acetate adjusted to pH 6.5 , we ensure the analyte remains primarily in its neutral state. This promotes predictable hydrophobic retention on a standard C18 column and yields sharp, symmetrical peaks. Furthermore, utilizing a volatile buffer ensures that the method is "MS-compatible," allowing seamless transfer from HPLC-UV to LC-MS/MS without precipitating salts in the mass spectrometer's source[2].
Step-by-Step ICH Q2(R2) Validation Protocol
The following methodology outlines the validation of the HPLC-UV method. Under the 3[3], a validation protocol must demonstrate that the analytical procedure is fit for its intended purpose through a lifecycle approach.
Phase 1: System Suitability Testing (SST)
Causality: SST acts as the daily self-validating gateway. If the system fails here, no sample data is trusted.
-
Prepare a standard solution of 2-Cyclopentylpyrimidin-4-amine at the 100% specification level (e.g., 50 µg/mL in 50:50 Water:Acetonitrile).
-
Perform six replicate injections into the HPLC system.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates (N) ≥ 5000.
Phase 2: Specificity and Forced Degradation
Causality: Ensures the UV peak is exclusively 2-Cyclopentylpyrimidin-4-amine, free from co-eluting degradants[3].
-
Subject the 100% standard solution to four stress conditions: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3% H2O2), and Photolytic (UV light for 24 hours).
-
Neutralize the acidic and basic samples to prevent column damage.
-
Inject the stressed samples and analyze using a Photo Diode Array (PDA) detector.
-
Acceptance Criteria: The Peak Purity Angle must be strictly less than the Peak Purity Threshold for the main peak across all stress conditions.
Phase 3: Linearity and Range
Causality: Proves the detector's response is directly proportional to the analyte concentration across the operational range.
-
Prepare a calibration curve with a minimum of five concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).
-
Inject each calibration level in triplicate.
-
Perform linear regression analysis plotting peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept must be ≤ 2.0% of the response at the 100% target level.
Phase 4: Accuracy (Recovery) and Precision
Causality: Confirms the method extracts and quantifies the true amount of analyte without matrix interference.
-
Spike known amounts of the reference standard into a synthetic sample matrix at 50%, 100%, and 150% levels.
-
Prepare three independent samples per level (9 determinations in total).
-
Calculate the percentage recovery against the theoretical spiked amount.
-
Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with an intermediate precision RSD of ≤ 2.0%.
Validation Workflow Visualization
The logical progression of the ICH Q2(R2) validation lifecycle is mapped below.
ICH Q2(R2) Analytical Validation Workflow for 2-Cyclopentylpyrimidin-4-amine.
References
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link]
-
Validation of Analytical Procedures Q2(R2) - Official Guideline Source: International Council for Harmonisation (ICH) URL:[Link]
-
Structure–Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
This guide provides a comprehensive framework for assessing the comparative toxicity of 2-Cyclopentylpyrimidin-4-amine, a heterocyclic compound of interest in drug discovery, against structurally related aliphatic amines. Due to the limited publicly available toxicological data for 2-Cyclopentylpyrimidin-4-amine, this document serves as both a review of known data for comparator compounds and a methodological guide for researchers seeking to perform a robust, side-by-side evaluation.
We will explore the foundational assays required for a preliminary toxicity profile: in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity. For each area, we will delve into the scientific rationale, provide detailed experimental protocols grounded in established standards, and present available data for key aliphatic amines to serve as benchmarks. The selected comparators—Cyclopentylamine, Cyclohexylamine, and Diethylamine—allow for a nuanced discussion of structure-activity relationships, isolating the toxicological contributions of the cyclic alkyl group, the pyrimidine core, and acyclic structures.
Section 1: In Vitro Cytotoxicity Assessment
1.1. Rationale and Experimental Choice
Determining a compound's effect on cell viability is a critical first step in any toxicological assessment.[1] It provides a quantitative measure of a substance's intrinsic ability to cause cell death, which can inform dose selection for further studies and highlight potential mechanisms of toxicity.[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[2] The assay's principle is based on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt, MTT, into a purple formazan product.[3][4] The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of metabolically active (living) cells.[4][5] This allows for the calculation of the IC50 value—the concentration of the test compound that inhibits cell viability by 50%.
1.2. Experimental Protocol: MTT Assay
This protocol is synthesized from standard methodologies for assessing cytotoxicity in a 96-well plate format.[3][4][6][7]
Materials:
-
Human cell line (e.g., HepG2 - human liver carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds (2-Cyclopentylpyrimidin-4-amine and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
MTT Reagent (5 mg/mL in sterile PBS)[3]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile plates
-
Multichannel pipette, CO2 incubator, microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[4][6]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[6]
-
Solubilization: Add 100 µL of the Solubilization Solution to each well.[4][7] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[3]
-
Absorbance Reading: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log-transformed) to determine the IC50 value.
1.3. Workflow and Data Presentation
Caption: Workflow for the Ames test (plate incorporation method).
Table 2: Comparative Genotoxicity Profile
| Compound | Mutagenic in TA98 (-S9) | Mutagenic in TA100 (+S9) | Overall Genotoxicity Assessment |
|---|---|---|---|
| 2-Cyclopentylpyrimidin-4-amine | To be determined | To be determined | To be determined |
| Cyclopentylamine | Negative | Negative | Non-mutagenic |
| Cyclohexylamine | Negative | Negative | Non-mutagenic |
| Diethylamine | Negative | Negative | Non-mutagenic |
Note: Data for comparators is based on general findings for simple aliphatic amines, which are typically non-mutagenic in the Ames test. Specific results can vary.
Section 3: In Vivo Acute Oral Toxicity
3.1. Rationale and Experimental Choice
In vivo studies are necessary to understand a substance's toxicity within a complex biological system. Acute oral toxicity testing provides a median lethal dose (LD50), which is the statistically derived single dose expected to cause death in 50% of the test animals. [8]This value is a critical metric for hazard classification and risk assessment.
The OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure) is a modern, ethically-minded approach that minimizes animal usage while still providing a statistically robust LD50 estimate and confidence intervals. [9]The method involves dosing animals sequentially. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal. [9]This approach allows researchers to concentrate dosing around the LD50, yielding a more precise result with fewer animals compared to traditional methods.
3.2. Experimental Protocol: OECD 425 Up-and-Down Procedure (UDP)
This protocol is a summary of the key steps outlined in the OECD Guideline 425. [9] Materials:
-
Test animals (typically female rats of a common laboratory strain)
-
Test substance and appropriate vehicle (e.g., corn oil, water)
-
Gavage needles and syringes
-
Animal housing and caging
-
Calibrated balance for weighing animals
Procedure:
-
Acclimation & Fasting: Acclimate animals to laboratory conditions for at least 5 days. Prior to dosing, fast animals overnight but provide free access to water. [6]2. Dose Selection (Starting Dose): Select a starting dose based on all available information (e.g., in vitro data, structure-activity relationships). If no information exists, a default of 200 or 500 mg/kg is recommended. [9]3. Dosing (Sequential):
-
Weigh the first fasted animal and administer the starting dose via oral gavage.
-
Observe the animal closely for signs of toxicity for at least 48 hours.
-
If the first animal survives, the dose for the next animal is increased by a set factor (typically ~1.3). [9] * If the first animal dies, the dose for the next animal is decreased by the same factor.
-
-
Continuation of Dosing: Continue this sequential dosing until the stopping criteria are met. The main test typically stops after observing 5 "reversals" (e.g., a survival followed by a death, or vice versa).
-
Limit Test: If the primary interest is to determine if the LD50 is above a certain regulatory threshold (e.g., 2000 mg/kg), a limit test is performed. The first animal is dosed at 2000 mg/kg. If it survives, up to four more animals are dosed at the same level. If three animals survive with no mortality, the LD50 is determined to be >2000 mg/kg. [9]6. Observation Period: Observe all animals for a total of 14 days, recording clinical signs of toxicity, body weight changes (at least weekly), and mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
LD50 Calculation: Calculate the LD50 and confidence intervals using the maximum likelihood method, often with the aid of specialized software.
3.3. Workflow and Data Presentation
Sources
- 1. fishersci.com [fishersci.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nextsds.com [nextsds.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopentylamine(1003-03-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
